molecular formula C9H15NO5S B1593365 N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine CAS No. 33164-65-7

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine

Cat. No.: B1593365
CAS No.: 33164-65-7
M. Wt: 249.29 g/mol
InChI Key: NZLXIGKXJUXPAV-MSZQBOFLSA-N
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Description

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound is derived from L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins

Scientific Research Applications

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the carboxy-propyl group. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction. The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The acetyl and carboxy-propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism by which N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine exerts its effects involves its interaction with various molecular targets and pathways. The acetyl and carboxy-propyl groups enhance its ability to interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A related compound with similar acetylation but lacking the carboxy-propyl group.

    S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with a carboxymethyl group instead of a carboxy-propyl group.

Uniqueness

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine is unique due to the presence of both acetyl and carboxy-propyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2R)-2-acetamido-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLXIGKXJUXPAV-MSZQBOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)SCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC(=O)O)SC[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954792
Record name 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33164-65-7
Record name 2-Carboxy-1-methylethylmercapturic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33164-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3-((2-acetamido-2-carboxyethyl)thio)-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033164657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60954792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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